molecular formula C18H18F3N3O2 B4137044 N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide

Cat. No. B4137044
M. Wt: 365.3 g/mol
InChI Key: HRQDUWQZGMQLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide, also known as DMP323, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can inhibit the growth of cancer cells by targeting specific enzymes that are essential for cancer cell survival.
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide exerts its effects by inhibiting specific enzymes and receptors in the body. Specifically, N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide also modulates the activity of specific receptors in the brain, including the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide has also been shown to modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide for lab experiments is its specificity. N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide targets specific enzymes and receptors in the body, which allows for more precise manipulation of biological systems. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide is its potential toxicity. Studies have shown that N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide. One area of interest is the development of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide derivatives that have improved pharmacokinetic properties and lower toxicity. Another area of interest is the exploration of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide and its potential applications in various scientific research fields.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-11-6-12(2)8-14(7-11)23-15(25)9-16(26)24-17(18(19,20)21)13-4-3-5-22-10-13/h3-8,10,17H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQDUWQZGMQLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=O)NC(C2=CN=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dimethylphenyl)-N'-(2,2,2-trifluoro-1-pyridin-3-ylethyl)malonamide

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